molecular formula C22H39ClN2O6S B1663621 Tirofiban hydrochloride monohydrate CAS No. 150915-40-5

Tirofiban hydrochloride monohydrate

カタログ番号: B1663621
CAS番号: 150915-40-5
分子量: 495.1 g/mol
InChIキー: HWAAPJPFZPHHBC-FGJQBABTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チロフィバン塩酸塩は、非ST上昇急性冠症候群における血栓症イベントの予防に使用される血小板凝集阻害剤です。 これは血小板糖タンパク質IIb/IIIa受容体の非ペプチド可逆的アンタゴニストであり、血小板凝集を阻害します この化合物は、胸痛、心臓発作、または閉塞した冠動脈の治療のための処置中に一般的に使用されます .

2. 製法

チロフィバン塩酸塩の製法には、いくつかの合成経路と反応条件が含まれます。 ある方法には、以下の手順が含まれます :

  • 4-(2-オキソエチル)ピペリジン-1-カルボン酸tert-ブチルエステルをエトキシカルボニルメチレントリフェニルホスフィンと反応させて、中間体を取得します。
  • Pd/Cを用いた中間体の触媒的加水素化により、別の中間体を取得します。
  • リチウムアルミニウムハイドライドによる中間体の還元。
  • 4-メチルベンゼンスルホニルクロリドとの反応により、別の中間体を取得します。
  • アルカリ性条件下での置換反応により、最終中間体を取得します。
  • 塩酸を用いた保護基の除去により、チロフィバン塩酸塩が生成されます。

このプロセスは、その穏やかな反応条件、高収率、および環境への優しさにより有利です .

作用機序

チロフィバン塩酸塩は、血小板の表面にある糖タンパク質IIb/IIIa受容体を阻害することによって作用します 。この受容体は、血小板凝集と血栓形成において重要な役割を果たします。 この受容体を遮断することにより、チロフィバン塩酸塩は血栓の形成を防ぎます 投与後10分以内に、血小板凝集の90%以上を阻害します .

6. 類似の化合物との比較

チロフィバン塩酸塩は、糖タンパク質IIb/IIIa受容体に対する高い親和性と可逆的阻害により、独特です 。類似の化合物には、以下が含まれます。

    エピチフィバチド: 同様の作用機序を持つ、別の糖タンパク質IIb/IIIa阻害剤。

    アブシキシマブ: 糖タンパク質IIb/IIIa受容体を標的とするモノクローナル抗体ですが、構造が異なり、作用時間が長くなっています。

チロフィバン塩酸塩は、その急速な発現と短い半減期により際立っており、急性設定に適しています .

生化学分析

Biochemical Properties

Tirofiban hydrochloride interacts with the GP IIb/IIIa receptor on human platelets . It acts as a reversible antagonist, preventing fibrinogen from binding to the receptor and thereby inhibiting platelet aggregation . This interaction is crucial in the formation of thrombi, which are major contributors to atherosclerotic complications .

Cellular Effects

Tirofiban hydrochloride has significant effects on various types of cells, particularly platelets. By inhibiting the GP IIb/IIIa receptor, it prevents platelets from aggregating and forming clots . This can influence cell signaling pathways and cellular metabolism, particularly those involved in coagulation and thrombosis .

Molecular Mechanism

The molecular mechanism of action of Tirofiban hydrochloride involves its binding to the GP IIb/IIIa receptor on platelets . This binding is reversible, allowing Tirofiban hydrochloride to inhibit platelet aggregation without causing permanent changes to the platelets . This interaction prevents fibrinogen from binding to the receptor, thereby inhibiting the formation of thrombi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tirofiban hydrochloride have been observed to change over time. For instance, when administered intravenously, Tirofiban hydrochloride inhibits ex vivo platelet aggregation in a dose- and concentration-dependent manner

Dosage Effects in Animal Models

In animal models, the effects of Tirofiban hydrochloride have been observed to vary with different dosages . For instance, in a high shear arterial thrombosis model in non-human primates, Tirofiban hydrochloride was found to be an effective inhibitor of arterial thrombosis at a dose nine times higher than the recommended therapeutic dose in adult humans .

Metabolic Pathways

Tirofiban hydrochloride is largely cleared from the plasma by renal excretion, with about 65% of an administered dose appearing in urine and about 25% in feces, both largely as unchanged Tirofiban hydrochloride

Transport and Distribution

Tirofiban hydrochloride is administered intravenously and is distributed throughout the body . It binds to the GP IIb/IIIa receptor on platelets, inhibiting platelet aggregation

Subcellular Localization

The subcellular localization of Tirofiban hydrochloride is not well established. Given its mechanism of action, it is likely that it localizes to the platelet surface where the GP IIb/IIIa receptor is located

準備方法

The preparation of Tirofiban Hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps :

  • Reacting 4-(2-oxoethyl) piperidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl methylene triphenylphosphine to obtain an intermediate compound.
  • Catalytic hydrogenation of the intermediate using Pd/C to obtain another intermediate.
  • Reduction of the intermediate by lithium aluminum hydride.
  • Reaction with 4-methylbenzenesulfonyl chloride to obtain another intermediate.
  • Substitution reaction under alkaline conditions to obtain the final intermediate.
  • Removal of the protective group using hydrochloric acid to yield Tirofiban Hydrochloride.

This process is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .

類似化合物との比較

Tirofiban Hydrochloride is unique due to its high affinity and reversible inhibition of the glycoprotein IIb/IIIa receptor . Similar compounds include:

    Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with a similar mechanism of action.

    Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a different structure and longer duration of action.

Tirofiban Hydrochloride stands out due to its rapid onset and short half-life, making it suitable for acute settings .

特性

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAPJPFZPHHBC-FGJQBABTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048635
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150915-40-5
Record name Tirofiban hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150915-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirofiban hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROFIBAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tirofiban hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Tirofiban hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Tirofiban hydrochloride monohydrate
Reactant of Route 4
Tirofiban hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Tirofiban hydrochloride monohydrate
Reactant of Route 6
Tirofiban hydrochloride monohydrate
Customer
Q & A

Q1: What is the primary target of Tirofiban hydrochloride?

A1: Tirofiban hydrochloride acts as a potent antagonist of the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). []

Q2: How does Tirofiban hydrochloride interact with its target?

A2: Tirofiban hydrochloride competitively inhibits the binding of fibrinogen to the platelet GP IIb/IIIa receptor. [, ] This binding is crucial for platelet aggregation, a key process in thrombus formation.

Q3: What are the downstream effects of Tirofiban hydrochloride binding to its target?

A3: By blocking the GP IIb/IIIa receptor, Tirofiban hydrochloride effectively inhibits platelet aggregation [, ] and thrombus formation. [, ] This ultimately leads to improved blood flow and reduced risk of ischemic events in patients with acute coronary syndromes (ACS).

Q4: What is the molecular formula and weight of Tirofiban hydrochloride?

A4: Although the provided abstracts do not explicitly state the molecular formula and weight of Tirofiban hydrochloride, they describe it as a "non-peptide" [, ] antagonist. More detailed information on the molecular structure can be found in chemical databases and publications focusing on its synthesis. []

Q5: Is there any information on the spectroscopic data of Tirofiban hydrochloride in the provided abstracts?

A5: While the abstracts don't delve into the spectroscopic characterization of Tirofiban hydrochloride, one study mentions using high-performance liquid chromatography (HPLC) [] to assess its content and degradation products. Another study utilizes HPLC for chiral separation and determination of the R-isomer. [] This suggests that HPLC plays a significant role in analyzing this compound.

Q6: Are there formulations designed to enhance the stability of Tirofiban hydrochloride injections?

A7: Yes, research has focused on developing stable Tirofiban hydrochloride injection solutions. One approach involves incorporating sodium chloride and a pH buffer solution into the formulation. [] This method aims to minimize pH changes after sterilization and reduce the formation of visible foreign matter or insoluble particles during long-term storage, ultimately improving the safety of intravenous injections. [] Another study highlighted the use of L-arginine in the injection formula to reduce insoluble particles compared to formulas using pH buffer solutions or arginine aspirin. []

Q7: What is the primary clinical use of Tirofiban hydrochloride?

A8: Tirofiban hydrochloride is primarily indicated for the treatment of acute coronary syndromes (ACS). [, , , , , , , , , , , , , , , , ] It's frequently employed during percutaneous coronary intervention (PCI) to prevent ischemic complications.

Q8: How effective is Tirofiban hydrochloride in treating ACS?

A9: Numerous studies demonstrate that Tirofiban hydrochloride effectively improves coronary blood flow, reduces the incidence of major adverse cardiac events (MACE), and improves clinical outcomes in patients with ACS. [, , , , , , , , , , , , , , , ]

Q9: Are there specific subgroups of ACS patients where Tirofiban hydrochloride shows particular benefit?

A10: Research suggests that Tirofiban hydrochloride may be particularly beneficial for high-risk patients with unstable angina pectoris, [] acute myocardial infarction (AMI), [, ] and ACS complicated by diabetes. [, ]

Q10: Does the TIMI flow grade impact the effectiveness of Tirofiban hydrochloride?

A11: Studies indicate that patients with lower TIMI flow grades before PCI experience more significant improvements in coronary blood flow when treated with Tirofiban hydrochloride. [, ] This highlights the drug's potential to enhance blood flow in more severe cases of coronary artery obstruction.

Q11: Are there specific precautions or monitoring strategies related to the use of Tirofiban hydrochloride?

A13: Close monitoring of patients' bleeding risk and platelet count is crucial during Tirofiban hydrochloride therapy. [, ] Dosage adjustments or alternative treatments may be necessary in patients at high risk of bleeding.

Q12: What analytical techniques are commonly used to quantify Tirofiban hydrochloride?

A14: High-performance liquid chromatography (HPLC) is a primary method for determining the concentration of Tirofiban hydrochloride in various matrices. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。